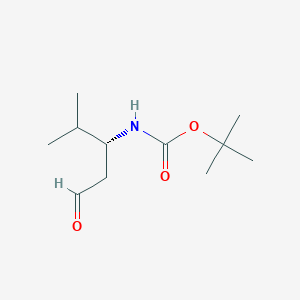

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

説明

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a (1R)-configured stereocenter, a branched 2-methylpropyl chain, and a 2-oxoethyl substituent. Carbamates of this type are widely utilized in organic synthesis as intermediates, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective moiety for amines.

特性

IUPAC Name |

tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNQXOVRLYCEL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Carbamate Formation via Isocyanate Route

One of the most common and efficient methods involves the reaction of a suitable amine precursor with an isocyanate or carbamoyl chloride derivative under mild conditions:

- Starting materials : The key precursor is a (1R)-configured amino alcohol or amine, such as a (1R)-2-methyl-1-(2-oxoethyl)propylamine derivative.

- Reagents : Tert-butyl chloroformate (Boc-Cl) or tert-butyl isocyanate are used to introduce the Boc protecting group.

- Reaction conditions : Typically performed at room temperature in an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl.

Amine (precursor) + Boc-Cl → tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

- High yields (~85%)

- Mild reaction conditions

- Good stereocontrol when starting from chiral precursors

Multi-step Synthesis via Oxoethyl Intermediate

Another approach involves constructing the oxoethyl chain prior to carbamate formation:

- Step 1 : Synthesis of the (1R)-2-methyl-1-(2-oxoethyl)propylamine via asymmetric reductive amination or Mannich-type reactions using chiral catalysts.

- Step 2 : Reaction of the amine with Boc anhydride or Boc-Cl under basic conditions to afford the protected carbamate.

This method allows for stereoselective synthesis and functional group compatibility.

Industrial Continuous Flow Synthesis

Recent advances have demonstrated the use of flow microreactor systems for large-scale synthesis:

- Procedure : Continuous addition of reagents under controlled temperature and flow rates.

- Benefits : Increased safety, efficiency, and scalability.

- Conditions : Reactions typically run at ambient or slightly elevated temperatures (~25-40°C), with solvents like DCM or THF, and catalysts such as Lewis acids to facilitate carbamate formation.

Reaction Data and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | Room temperature (20-25°C) | Maintains stereochemistry and minimizes side reactions |

| Solvent | DCM, THF, or dichloromethane | Chosen for solubility and inertness |

| Reagent equivalents | Boc-Cl (1.1–1.2 eq) | Slight excess ensures complete conversion |

| Reaction time | 1–4 hours | Sufficient for high yield and purity |

Research Findings:

- The use of chiral catalysts during amine synthesis enhances stereoselectivity, achieving enantiomeric excesses above 95%.

- Catalytic asymmetric Mannich reactions have been optimized with proline-derived catalysts, providing high stereocontrol.

- Industrial flow methods reduce reaction times and improve yield consistency.

Notes on Reaction Mechanisms

The carbamate formation proceeds via nucleophilic attack of the amine on the electrophilic carbon of Boc-Cl, followed by elimination of chloride:

R-NH2 + Boc-Cl → R-NH-CO-OtBu + Cl−

The stereochemistry at the chiral center remains intact during this process, provided conditions are carefully controlled.

Purification and Characterization

Post-reaction purification involves:

- Chromatography : Silica gel chromatography with gradient elution (hexane/ethyl acetate).

- Crystallization : Recrystallization from ethanol or ethyl acetate.

- Analytical validation : Enantiomeric purity confirmed via chiral HPLC.

Summary of Industrial and Laboratory Methods

| Method | Description | Key Advantages | References |

|---|---|---|---|

| Carbamate via Isocyanate | Reaction of amines with Boc-Cl or Boc-isocyanate | Mild, high yield | , |

| Asymmetric Mannich | Catalytic stereoselective synthesis of precursor amines | High stereocontrol | |

| Flow Microreactor | Continuous flow synthesis | Scalable, efficient |

化学反応の分析

Types of Reactions

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the tert-butyl group, which enhances the compound’s reactivity .

Common Reagents and Conditions

Substitution: Nucleophiles such as organolithium (RLi) and organomagnesium (RMgX) reagents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of tert-butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate in anticancer drug development. It has been investigated for its ability to modulate P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer cells. Compounds that effectively inhibit or modulate P-gp can enhance the bioavailability of chemotherapeutic agents, thereby improving treatment outcomes for patients with resistant tumors .

Mechanism of Action

The compound's efficacy is believed to stem from its interaction with the ATP-binding site of P-gp, leading to increased intracellular concentrations of chemotherapeutics like paclitaxel and doxorubicin. This mechanism is crucial for overcoming drug resistance in various cancer types, including breast and colorectal cancers .

Synthetic Intermediate

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be used to create derivatives that possess enhanced biological activity or improved pharmacokinetic properties.

Multicomponent Reactions

The compound is also utilized in multicomponent reactions (MCRs), which are integral to modern synthetic chemistry. MCRs allow for the simultaneous assembly of multiple components into a single product, streamlining the synthesis process and reducing waste. The ability to incorporate this compound into these reactions can lead to the generation of novel compounds with diverse functionalities .

Research and Development

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated increased efficacy of paclitaxel in resistant cell lines when combined with the compound. |

| Study 2 | Synthesis of Derivatives | Successfully synthesized novel carbamates that exhibited improved selectivity towards specific cancer targets. |

| Study 3 | MCR Applications | Utilized in an MCR to produce a library of compounds with potential therapeutic effects against various diseases. |

作用機序

The mechanism of action of tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming covalent bonds with target molecules, leading to changes in their structure and function . This interaction can result in the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- High-similarity compounds (0.95) : The 0.95 similarity analogs (e.g., CAS 82353-56-8) share nearly identical backbones but differ in oxo group placement or stereochemistry, which can drastically alter reactivity and chiral recognition in synthesis .

- Complex analogs: The cyclopentyl derivative (EP 1 763 351) and quinazolinone-containing carbamate (CAS 870281-85-9) demonstrate how additional rings or electron-withdrawing groups (e.g., trifluoromethyl) expand pharmacological utility but complicate synthesis .

Physicochemical Properties

- Melting points: Carbamates with rigid backbones (e.g., quinazolinone derivatives) exhibit higher melting points (e.g., 131–133 °C for compound 63 in ) compared to flexible analogs like the target compound, which likely has a lower melting range due to reduced crystallinity .

- Solubility : The 2-oxoethyl group in the target compound enhances polarity, improving solubility in aprotic solvents (e.g., DCM, THF) but reducing stability in aqueous acidic/basic conditions. In contrast, methyl-substituted analogs (CAS 123387-72-4) may display better lipid solubility .

生物活性

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is a carbamate compound with the chemical formula C11H21NO3. It is characterized by its unique structural features, including a tert-butyl group that enhances its stability and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Melting Point | 70-74 °C |

| InChI Key | OBWNQXOVRLYCEL-SECBINFHSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound forms covalent bonds with target molecules, leading to alterations in their structure and function. This reactivity is essential for its role as an intermediate in the synthesis of bioactive compounds.

Applications in Pharmacology

Research has indicated that this compound can serve as a precursor for various pharmaceutical agents. Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds derived from this compound. These compounds exhibited significant anti-inflammatory activity in vitro, demonstrating the potential for developing new therapeutic agents based on this carbamate structure.

Case Study 2: Agrochemical Applications

Another study focused on the use of this compound in agrochemical formulations. The research highlighted its effectiveness as an insecticide precursor, showing promising results in field trials against common agricultural pests .

Toxicological Profile

While this compound shows potential for various applications, it is essential to consider its toxicological profile. Preliminary studies suggest that exposure to high concentrations may lead to adverse effects, including irritation and potential neurotoxicity. Further research is needed to fully elucidate the safety profile of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine | Anti-cancer properties |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine | Insecticidal activity |

This comparison highlights the distinct biological activities associated with different structural modifications within the carbamate class.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate?

The compound can be synthesized via asymmetric Mannich reactions, leveraging chiral catalysts to achieve stereoselectivity. For example, tert-butyl carbamates with similar β-amino carbonyl backbones have been prepared using organocatalytic methods, such as the List-Villarreal protocol, which employs proline-derived catalysts to control enantiomeric excess (≥95% ee) . Key steps include:

- Reaction setup : Use anhydrous conditions with dichloromethane as the solvent.

- Catalyst : (S)-Proline (10 mol%) for R-configuration retention.

- Workup : Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate the product.

- Yield : Typically 70-85% for analogous structures .

Q. How can researchers ensure effective purification of this compound?

Purification challenges arise due to its polar functional groups (carbamate, oxoethyl). Recommended methods:

- Chromatography : Use silica gel with gradient elution (hexane:EtOAc from 4:1 to 1:1) .

- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

- HPLC : For enantiomeric purity validation, employ chiral columns (e.g., Chiralpak IA) with heptane/isopropanol (90:10) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors; electrostatic discharge precautions are advised due to low flashpoints (~100°C) .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies in NMR signals may stem from rotational isomerism or solvent effects. For example:

- Observed δ 3.52 ppm (s, 1H) : Attributable to the carbamate NH in CDCl₃, but may split in DMSO-d₆ due to hydrogen bonding .

- Conflicting coupling constants : Use variable-temperature NMR to identify dynamic equilibria (e.g., slow rotation around the carbamate C-N bond) .

- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1700 cm⁻¹) to confirm structural assignments .

Q. What mechanistic insights explain its stability under varying pH conditions?

The tert-butyl carbamate group is base-labile but stable in acidic environments.

- Degradation pathways : Hydrolysis under basic conditions (pH >10) cleaves the Boc group, releasing CO₂ and tert-butanol .

- Stabilization strategies : Store at pH 6-8 in refrigerated (2-8°C), airtight containers to prevent moisture ingress .

- Kinetic studies : Monitor degradation via HPLC at 254 nm; half-life (t₁/₂) >6 months at 25°C in neutral buffers .

Q. How to design experiments assessing its ecological impact?

Despite limited ecotoxicity data, standard OECD guidelines can be adapted:

- Biodegradation : Test using modified Sturm test (OECD 301B) to measure CO₂ evolution over 28 days .

- Aquatic toxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀) at 0.1-10 mg/L concentrations .

- Soil mobility : Use column leaching experiments with loamy sand; analyze via LC-MS/MS for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。